Ceftazidim monobaktam

Description

Evolutionary Context within Beta-Lactam Antibiotics

The development of β-lactam antibiotics has been a continuous evolutionary race against bacterial resistance. nih.gov Since the discovery of penicillin, new classes of β-lactams, including cephalosporins, carbapenems, and monobactams, have been developed to counter the emergence of β-lactamases, enzymes produced by bacteria that inactivate these drugs. nih.govwikipedia.org

Monobactams, first isolated from bacteria like Chromobacterium violaceum, are distinguished by their monocyclic β-lactam ring, a stark contrast to the fused ring systems of penicillins and cephalosporins. numberanalytics.com This structural difference confers unique properties, such as stability against many β-lactamases. numberanalytics.com The exploration of cephalosporin-monobactam hybrids like ceftazidime (B193861) monobactam is a logical step in this evolutionary progression, aiming to combine the advantageous properties of both parent classes. researchgate.net

Distinctive Features as a Cephalosporin-Monobactam Analog

The primary distinguishing feature of ceftazidime monobactam is its hybrid structure. It incorporates the 7-aminocephalosporanic acid nucleus characteristic of cephalosporins with the isolated β-lactam ring of a monobactam. researchgate.netnih.gov This design is intended to create a "dual-action" mechanism. researchgate.net The cephalosporin (B10832234) part and the monobactam part both target penicillin-binding proteins (PBPs) in the bacterial cell wall, which are essential for peptidoglycan synthesis. researchgate.netresearchgate.net The hypothesis is that by presenting two distinct β-lactam moieties, the compound might exhibit enhanced activity or a different spectrum of action compared to its individual components. researchgate.net

The structural variations between different classes of β-lactam antibiotics are a key determinant of their antibacterial spectrum and stability against β-lactamases. oup.com For instance, the acyl side chain at the C7 position of the cephalosporin nucleus and the substituents on the monobactam ring significantly influence their biological activity. nih.govoup.com

Overview of Academic Research Trajectories and Gaps

Academic research into cephalosporin-monobactam hybrids has focused on their synthesis and in vitro evaluation. researchgate.net Studies have explored coupling well-known cephalosporins, such as cefotaxime (B1668864), with monobactam structures to assess any synergistic effects. researchgate.net Preliminary findings have shown that such modifications can lead to slight changes in antibacterial activity when compared to the original cephalosporin. researchgate.net

However, significant research gaps remain. Much of the current literature on monobactams focuses on aztreonam (B1666516), the only clinically approved monobactam. researchgate.net There is a need for more extensive research on novel monobactam derivatives and their combinations. researchgate.net Specifically for ceftazidime monobactam, published data on its specific activity spectrum, its interaction with various β-lactamases, and its efficacy against multi-drug resistant organisms are limited. brieflands.comfrontiersin.org Further investigation is required to understand the full potential and limitations of this hybrid compound. researchgate.net The development of new monobactams with enhanced stability and broader activity, including against metallo-β-lactamase producers, is an active area of research. numberanalytics.com

| Feature | Description |

| Chemical Structure | Hybrid of a cephalosporin (ceftazidime) and a monobactam. researchgate.net |

| Proposed Mechanism | Dual-action targeting of penicillin-binding proteins (PBPs). researchgate.net |

| Research Focus | Synthesis and preliminary in vitro antibacterial activity assessment. researchgate.net |

| Identified Gaps | Limited data on activity spectrum, β-lactamase stability, and efficacy against resistant strains. researchgate.netbrieflands.comfrontiersin.org |

Structure

3D Structure

Properties

CAS No. |

80904-83-2 |

|---|---|

Molecular Formula |

C12H15N5O8S2 |

Molecular Weight |

421.4 g/mol |

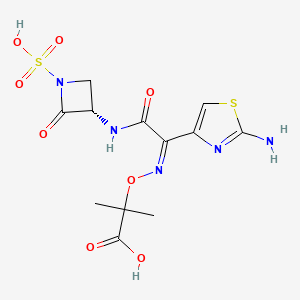

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S)-2-oxo-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxy-2-methylpropanoic acid |

InChI |

InChI=1S/C12H15N5O8S2/c1-12(2,10(20)21)25-16-7(6-4-26-11(13)15-6)8(18)14-5-3-17(9(5)19)27(22,23)24/h4-5H,3H2,1-2H3,(H2,13,15)(H,14,18)(H,20,21)(H,22,23,24)/b16-7-/t5-/m0/s1 |

InChI Key |

ZPJFEPYHOXPFOC-RQBVAOLGSA-N |

SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)S(=O)(=O)O |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2CN(C2=O)S(=O)(=O)O |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)S(=O)(=O)O |

Synonyms |

ceftazidim monobaktam ceftazidime monobactam |

Origin of Product |

United States |

Molecular Architecture and Structure Activity Relationships Sar of Ceftazidime Monobactam

Molecular Architecture and Structure-Activity Relationships (SAR) of Ceftazidime (B193861)

Core Structural Elements and Their Contributions to Molecular Function

Ceftazidime's structure is a sophisticated assembly of a core bicyclic system and specific side chains, each contributing critically to its antibacterial efficacy and stability. nih.govnih.gov The central scaffold is a 7-aminocephalosporanic acid nucleus, which consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. nih.govdovepress.com This cephem nucleus is the foundation of its mechanism of action, shared with other cephalosporin (B10832234) antibiotics. nih.gov

The β-lactam ring is the cornerstone of Ceftazidime's antibacterial activity. nih.gov This four-membered ring is highly strained and, consequently, chemically reactive. This reactivity is essential for its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. nih.govpatsnap.com Ceftazidime acts by acylating the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. nih.govdrugbank.com This irreversible binding inactivates the PBPs, disrupting cell wall integrity and leading to bacterial cell death. nih.govdrugbank.com The charged pyridinium (B92312) moiety at the C-3 position further activates the β-lactam bond, enhancing its susceptibility to cleavage and interaction with PBPs. chemicalbook.com

The unique properties of Ceftazidime, including its spectrum of activity and resistance to bacterial enzymes, are largely determined by the side chains attached at positions C-3 and C-7 of the cephem nucleus. dovepress.com

Attached to the C-3 position of the dihydrothiazine ring is a positively charged pyridinium group. nih.govchemicalbook.com This moiety serves several key functions:

Increased Water Solubility : The charged nature of the pyridinium group significantly enhances the water solubility of Ceftazidime. wikipedia.orgchemicalbook.com

Enhanced Cell Penetration : It is suggested to facilitate the rapid penetration of the antibiotic into bacterial cells. nih.gov

Activation of the β-Lactam Ring : The electron-withdrawing nature of the pyridinium group activates the β-lactam ring, making it more susceptible to nucleophilic attack by PBPs. chemicalbook.com

Activity against P. aeruginosa : The methylpyridinium group at position 3 is specifically responsible for its potent activity against P. aeruginosa. dovepress.com

However, this group is also a point of instability; hydrolysis of Ceftazidime can lead to the release of pyridine (B92270). researchgate.netresearchgate.net

At the C-7 position, Ceftazidime features an acylamino side chain containing a 2-aminothiazole (B372263) group. nih.govresearchgate.net This structural element is crucial for:

High Affinity for PBPs : The aminothiazole group increases the binding affinity of Ceftazidime for PBPs, particularly PBP-3, in a wide range of Gram-negative bacteria. drugbank.comresearchgate.net

β-Lactamase Stability : It contributes to the molecule's stability against hydrolysis by many common β-lactamase enzymes. researchgate.net The side chain can interact with amino acid residues in the active site of these enzymes in a way that hinders the proper positioning for catalysis. asm.org

The aminothiazole ring is part of a larger aminothiooxime side chain at C-7, specifically a (2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl group. chemicalbook.com The complex oxime moiety, with its two methyl groups and a carboxylic acid, confers exceptional stability against many β-lactamase enzymes produced by Gram-negative bacteria. wikipedia.org This steric bulk hinders the approach and action of these bacterial resistance enzymes. nih.gov

Regarding substitutions on the core ring system:

C3-Substituent : As discussed, the pyridinium-1-ylmethyl group at C-3 is a defining feature, replacing the acetoxymethyl group found in earlier cephalosporins like cephalothin. nih.govchemicalbook.com This substitution is critical for its anti-pseudomonal activity and pharmacokinetic properties. nih.govresearchgate.net

N1 in the Monobactam Part : This terminology applies to monobactams, which feature an N1-sulfonic acid group that is essential for activating the β-lactam carbonyl. wiley.com In Ceftazidime, a cephalosporin, the nitrogen atom (N-5 in standard cephalosporin nomenclature, but topologically analogous to N-1 of the β-lactam ring itself) is part of the fused dihydrothiazine ring and is not sulfonated. dovepress.com The activation of the β-lactam in cephalosporins is inherent to the strained, fused-ring structure, further influenced by the C-3 and C-7 side chains. chemicalbook.com

Side Chains and Substituents: Influence on Target Interaction and Stability

Conformational Analysis and Dynamics Relevant to Biological Activity

The three-dimensional conformation of Ceftazidime and its ability to adopt different shapes are vital for its interaction with biological targets. Computational studies suggest that Ceftazidime can exist in several stable conformations, with the C-3 and C-7 side chains adopting extended forms. researchgate.net This flexibility is important for navigating the bacterial outer membrane and fitting into the active site of PBPs. nih.gov

The bulky aminothiazole-containing side chain plays a significant role in inducing conformational changes in PBPs upon binding, which is critical for efficient interaction and inhibition. nih.gov The interaction is not a simple lock-and-key fit but rather an "induced-fit" process where both the drug and the enzyme adjust their conformations to achieve an optimal binding state. nih.gov

Furthermore, the dynamics of the molecule are relevant to its susceptibility to resistance mechanisms. For instance, mutations in β-lactamase enzymes can alter the conformational landscape of the active site, preventing effective binding and hydrolysis of Ceftazidime. asm.orgnih.gov Studies on Ceftazidime complexes with metal ions have also shown that the molecule's conformation can change in response to its environment, which may have implications for its biological activity and stability. nih.govchemrj.org

Stereochemical Considerations and Their Mechanistic Implications

The biological activity of ceftazidime is critically dependent on its specific three-dimensional spatial arrangement, or stereochemistry. The precise orientation of atoms at its chiral centers dictates its ability to bind effectively to its molecular targets and resist enzymatic degradation.

The chemical structure of ceftazidime is defined by a specific stereoconfiguration: (6R,7R,Z) . dovepress.comresearchgate.net

The (6R,7R) configuration at the chiral centers of the core β-lactam ring is essential for its antibacterial activity. This specific arrangement mimics the D-Ala-D-Ala dipeptide substrate of penicillin-binding proteins (PBPs), the enzymes responsible for the final steps of peptidoglycan cell wall synthesis. nih.govmdpi.com By acting as a structural analog, ceftazidime binds to the active site of PBPs, particularly PBP3 in Gram-negative bacteria like P. aeruginosa, forming a stable acyl-enzyme complex that effectively halts cell wall construction and leads to cell death. dovepress.comnih.govdrugbank.com Any deviation from this (6R,7R) stereochemistry would result in a molecule that cannot fit properly into the PBP active site, rendering it inactive. asm.org

The (Z)-configuration of the oxyimino side chain at C-7 is also crucial. This geometric isomerism ensures the side chain adopts the correct conformation to provide steric hindrance, which shields the β-lactam ring from attack by many β-lactamase enzymes. wikipedia.orgresearchgate.net Studies have shown that the conformation of ceftazidime within the active site of enzymes like AmpC β-lactamase differs from that of typical substrates, a factor that explains its relative stability. researchgate.net The molecule's specific shape prevents it from adopting a conformation that is competent for rapid hydrolysis due to steric clashes with conserved residues in the enzyme's active site. researchgate.net

Therefore, the stereochemical integrity of ceftazidime is not merely a structural detail but a fundamental determinant of its mechanism of action. It governs the lock-and-key fit with its PBP targets and its ability to evade the primary resistance mechanisms of many bacteria. The synthesis of ceftazidime must be stereospecific to produce the single, active isomer.

Table 2: Stereochemical Features of Ceftazidime and Their Mechanistic Roles

| Stereochemical Feature | Location | Mechanistic Implication | Reference |

|---|---|---|---|

| (6R, 7R) Configuration | β-lactam ring of the Cephem nucleus | Essential for mimicking the D-Ala-D-Ala substrate and ensuring high-affinity binding to Penicillin-Binding Proteins (PBPs), especially PBP3. Incorrect stereoisomers lack antibacterial activity. | dovepress.comnih.govasm.org |

| (Z)-isomer | Oxyimino side chain at C-7 | Orients the bulky side chain to sterically protect the β-lactam ring from hydrolysis by many β-lactamase enzymes, contributing to antibiotic stability. | wikipedia.orgdovepress.comresearchgate.net |

Molecular Mechanisms of Antimicrobial Action by Ceftazidime Monobactam

Inhibition of Bacterial Cell Wall Biosynthesis

The fundamental mechanism of ceftazidime's antibacterial activity is the inhibition of bacterial cell wall synthesis. patsnap.comyoutube.comdrugbank.com The bacterial cell wall, a structure not present in mammalian cells, is critical for maintaining the cell's structural integrity and protecting it from osmotic lysis. patsnap.comyoutube.com Its primary structural component is peptidoglycan, a vast polymer composed of glycan chains cross-linked by short peptides. patsnap.comdrugbank.comnih.gov Ceftazidime (B193861) disrupts the final stages of peptidoglycan assembly, leading to the formation of a defective cell wall. patsnap.com This compromised barrier cannot withstand the high internal osmotic pressure of the bacterium, resulting in cell lysis and death. patsnap.comyoutube.comnih.gov

Interaction with Penicillin-Binding Proteins (PBPs)

Ceftazidime's inhibitory action is mediated through its binding to a group of bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comnih.govnih.gov These enzymes, located in the bacterial cytoplasmic membrane, are essential for the final steps of peptidoglycan synthesis, namely the transpeptidation that cross-links the peptide chains. patsnap.comnih.gov The molecular structure of ceftazidime features a β-lactam ring, which is a structural mimic of the D-alanyl-D-alanine moiety of the natural PBP substrate. patsnap.comyoutube.com This resemblance allows ceftazidime to fit into the PBP active site, where it acts as an inhibitor rather than a substrate. patsnap.comyoutube.com

The efficacy of ceftazidime against specific bacteria is determined by its binding affinity to various PBP isoforms, which perform distinct functions in cell wall maintenance, elongation, and division.

PBP3: Ceftazidime demonstrates a particularly high affinity for PBP3, which is its primary target in many Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. drugbank.comnih.govoup.com PBP3 plays a crucial role in forming the septum during cell division. patsnap.comnih.gov Consequently, the inhibition of PBP3 by ceftazidime disrupts septation, leading to a characteristic morphological change where the bacteria fail to divide and instead grow into long, filamentous forms before ultimately lysing. nih.govoup.com The 2-aminothiazole (B372263) group within ceftazidime's side chain is known to enhance this high binding affinity for PBP3. researchgate.net

PBP1a and PBP1b: At higher, yet therapeutically achievable concentrations, ceftazidime also binds to and inhibits PBP1a and PBP1b. nih.govoup.com These PBPs are primarily involved in the elongation of the cell wall. nih.govoup.com The simultaneous inhibition of these proteins, in addition to PBP3, contributes to a more rapid and potent bactericidal effect, inducing swift cell lysis. nih.govoup.com

Staphylococcus aureus: In Gram-positive bacteria such as Staphylococcus aureus, ceftazidime's PBP binding profile differs. It exhibits a higher affinity for PBP1 and PBP2, with a comparatively lower affinity for PBP3. nih.govoup.com

The following table summarizes the binding affinities of ceftazidime to specific PBPs in E. coli and P. aeruginosa, expressed as the 50% inhibitory concentration (IC₅₀).

| Organism | PBP Isoform | Ceftazidime IC₅₀ (µg/mL) |

|---|---|---|

| Escherichia coli K12 | PBP1a/1b | 4-8 |

| PBP2 | >100 | |

| PBP3 | 0.1 | |

| Pseudomonas aeruginosa | PBP1a/1b | 1.5-3.0 |

| PBP2 | >100 | |

| PBP3 | 0.5 |

Data sourced from studies on PBP competition assays. oup.comasm.org

The interaction between ceftazidime and the active site of a PBP is not merely binding but a chemical reaction. The serine residue at the PBP's active site nucleophilically attacks the carbonyl carbon of the β-lactam ring. youtube.comresearchgate.net This attack opens the strained β-lactam ring and results in the formation of a stable, covalent bond between the drug and the enzyme. researchgate.netnih.gov This structure is known as an acyl-enzyme complex or intermediate. nih.govnih.govnorthwestern.edu

The formation of this complex effectively sequesters the enzyme, rendering it inactive. nih.govoup.com The complex is characterized by a slow rate of hydrolysis (deacylation), meaning the enzyme is regenerated very slowly, if at all. nih.gov For many PBPs, this deacylation step is the rate-limiting factor, leading to a prolonged inactivation of the enzyme and a sustained disruption of cell wall synthesis. nih.gov The structure of this acyl-enzyme intermediate has been visualized using X-ray crystallography, confirming the covalent linkage and providing insight into the stability of the inhibition. researchgate.netnih.govnorthwestern.edu

Disruption of Peptidoglycan Synthesis Pathways

By inactivating essential PBPs, ceftazidime directly interferes with the final and critical stages of peptidoglycan assembly, which take place on the outer surface of the cytoplasmic membrane. patsnap.comnih.gov This disruption prevents the formation of a mature, functional peptidoglycan sacculus.

The key enzymatic process inhibited by ceftazidime is transpeptidation. nih.govnih.gov This reaction, catalyzed by the transpeptidase domain of PBPs, creates the peptide cross-links that connect adjacent glycan strands. nih.govnih.gov These cross-links are responsible for the strength and rigidity of the cell wall. youtube.comnih.gov By forming a long-lived acyl-enzyme complex, ceftazidime blocks the PBP active site, preventing it from catalyzing the formation of these essential peptide bonds. youtube.comyoutube.com The synthesis of the linear glycan strands may continue, but without the crucial cross-linking, the resulting peptidoglycan is structurally deficient. nih.gov

The direct consequence of impaired transpeptidation is a significant reduction in the degree of peptidoglycan cross-linking. nih.govdovepress.com This results in a weakened cell wall that is unable to provide the necessary mechanical support to the bacterial cell. youtube.comyoutube.com The bacterium becomes highly vulnerable to its own internal turgor pressure. youtube.com This structural failure leads to a loss of cell integrity, causing blebbing of the cell membrane, morphological deformities, and ultimately, osmotic lysis and bacterial death. patsnap.comdrugbank.comnih.gov The specific morphological outcome, such as filamentation, is a direct result of the primary PBP target being inhibited; in the case of ceftazidime, the inhibition of PBP3 leads to failed cell division. nih.gov

Downstream Cellular Responses to Cell Wall Stress

The primary antimicrobial action of ceftazidime, a β-lactam antibiotic, in conjunction with a monobactam, targets the synthesis of the bacterial cell wall. This inhibition triggers a cascade of downstream cellular responses as the bacterium attempts to cope with the resulting stress. The binding of these antibiotics to penicillin-binding proteins (PBPs) disrupts the cross-linking of peptidoglycan, a critical component of the cell wall. nih.gov This disruption not only weakens the cell wall, making the bacterium susceptible to osmotic lysis, but also initiates a complex stress response. nih.gov

In many Gram-negative bacteria, the degradation of the cell wall generates muropeptide fragments that are transported into the cytoplasm. frontiersin.org These fragments act as signaling molecules, activating regulatory pathways that can lead to the induction of β-lactamase expression, enzymes that can inactivate β-lactam antibiotics. frontiersin.org However, in the case of a synergistic combination like ceftazidime and a monobactam, this response is often overwhelmed.

The cell wall stress also triggers a broader response known as the cell wall stress stimulon. This involves the upregulation of genes whose products are involved in cell wall synthesis and repair, in an attempt to counteract the antibiotic-induced damage. researchgate.net Despite these efforts, the continued presence of the antibiotics leads to a futile cycle of cell wall synthesis and degradation, depleting the cell's energy resources and ultimately leading to cell death. bohrium.com

Metabolomic and Transcriptomic Perturbations Induced in Bacteria

The cellular stress induced by ceftazidime, particularly when combined with a β-lactamase inhibitor like avibactam (B1665839) which protects it from degradation, leads to significant and time-dependent changes in the bacterial metabolome and transcriptome. nih.gov Studies on pan-drug-resistant Klebsiella pneumoniae have shown that treatment with ceftazidime/avibactam results in widespread perturbations, with the most dramatic changes occurring after several hours of exposure. nih.govacs.org These changes reflect a global reprogramming of bacterial metabolism in response to the profound stress of cell wall disruption. nih.gov

Integrated analyses have revealed significant alterations in key metabolic pathways. nih.gov Notably, pathways related to cell envelope biogenesis, central carbon metabolism, and fatty acid biosynthesis are significantly impacted. nih.govacs.org The disruption extends beyond the final steps of peptidoglycan synthesis in the periplasm; it also affects the earlier cytoplasmic stages, including the synthesis of lipid-linked intermediates. nih.gov

Impact on Central Carbon Metabolism

Treatment with ceftazidime-based combinations substantially inhibits central carbon metabolism. nih.gov Key pathways such as the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle are significantly downregulated. nih.govnih.govacs.org This repression of central carbon metabolism appears to be a characteristic feature of the bacterial response to this class of antibiotics. frontiersin.org The downregulation of these pathways has a cascading effect on other related metabolic processes. frontiersin.org The reduced metabolic activity may also contribute to a decrease in the production of reactive oxygen species (ROS), which can, in some contexts, contribute to antibiotic-mediated killing. frontiersin.org

The following table summarizes the observed changes in key metabolic pathways in Klebsiella pneumoniae following exposure to ceftazidime/avibactam, based on transcriptomic and metabolomic data.

| Metabolic Pathway | Observed Effect | Reference |

| Pentose Phosphate Pathway | Substantially inhibited | nih.gov |

| Tricarboxylic Acid (TCA) Cycle | Substantially inhibited | nih.gov |

| Peptidoglycan Biosynthesis | Disrupted at multiple stages | nih.gov |

| Lipopolysaccharide Biosynthesis | Disrupted | nih.gov |

| Glycerolipid Biogenesis | Notable reduction in essential lipids | nih.gov |

Effects on Lipid and Lipopolysaccharide Biosynthesis

The integrity of the bacterial outer membrane is critically dependent on the continuous synthesis of lipids and lipopolysaccharides (LPS). Ceftazidime-based therapies induce significant perturbations in these biosynthetic pathways. nih.govacs.org Metabolomic analyses have revealed a notable reduction in essential lipids that are crucial for the biogenesis of glycerolipids in the outer membrane. nih.gov

The disruption extends to the intricate pathways of peptidoglycan and lipopolysaccharide biosynthesis, including the assembly of Lipid A and the O-antigen. nih.gov These effects are not immediate but become more pronounced over time. nih.govacs.org For instance, in K. pneumoniae, significant changes in lipid intermediates were observed after 6 hours of exposure to ceftazidime/avibactam, with only minor effects seen at earlier time points. nih.govacs.org This delayed but profound impact on the synthesis of the outer membrane components contributes significantly to the bactericidal effect of the antibiotic combination.

The table below details the impact on specific components of lipid and lipopolysaccharide biosynthesis.

| Biosynthetic Pathway | Specific Impact | Reference |

| Glycerophospholipid Synthesis | Significant perturbation of intermediates | nih.gov |

| Lipid A Assembly | Disrupted | nih.gov |

| O-Antigen Assembly | Disrupted | nih.gov |

| Heptaprenyl Diphosphate Levels | Significantly perturbed | nih.gov |

Chemical Synthesis and Rational Design of Ceftazidime Monobactam Analogs

Synthetic Methodologies for the Monobactam Core

The monobactam, or 2-azetidinone, is a four-membered cyclic amide that forms the nucleus of this antibiotic class. sysrevpharm.org Its reactivity and biological activity are heavily influenced by the substituents at the N-1, C-3, and C-4 positions. sysrevpharm.org The synthesis of this core and its subsequent modification are central to developing new monobactam antibiotics.

The most prevalent and versatile method for constructing the monobactam's β-lactam ring is the Staudinger cycloaddition. sysrevpharm.orgresearchgate.netwikipedia.org First discovered by Hermann Staudinger in 1907, this [2+2] cycloaddition involves the reaction of a ketene (B1206846) with an imine. sysrevpharm.orgwikipedia.org

The reaction proceeds in a stepwise manner:

Nucleophilic Attack : The nitrogen atom of the imine attacks the electrophilic carbon of the ketene. mdpi.com

Zwitterionic Intermediate Formation : This initial attack forms a zwitterionic intermediate. mdpi.com

Ring Closure : The intermediate then undergoes ring closure to form the final β-lactam ring. mdpi.com

The stereochemistry of the final product (cis or trans) is influenced by the reaction pathway following the formation of the zwitterionic intermediate. mdpi.com Research has shown that electron-withdrawing groups on the imine can facilitate the reaction, while electron-donating groups may slow it down. mdpi.com One notable application of this strategy was in the development of a novel pyridone-conjugated monobactam, where an efficient Staudinger cycloaddition between an N-Boc-glycine ketene and an imine yielded the desired racemic β-lactam in a 66% isolated yield and 97% purity. acs.org

Modifying the side chains at the N-1, C-3, and C-4 positions of the monobactam core is crucial for modulating antibacterial activity, stability against β-lactamases, and spectrum of activity. sysrevpharm.orgsemanticscholar.org

N-1 Position : The substituent on the nitrogen atom is critical for activating the β-lactam ring. semanticscholar.org The presence of an N-1-sulfonic acid group, as seen in aztreonam (B1666516), is a key feature for potent activity against Gram-negative bacteria. researchgate.netnih.gov

C-3 Position : Modifications at the C-3 position influence the molecule's stability and antibacterial profile. semanticscholar.org Researchers have synthesized novel monobactams by introducing various groups, such as thiazole (B1198619) and thiadiazole rings linked to nitrogenous heterocycles via amidine moieties, at this position, leading to compounds with improved antibacterial activity compared to aztreonam and ceftazidime (B193861). semanticscholar.org

C-4 Position : Substituents at the C-4 position, such as alkyl or methyl groups, can significantly enhance antibacterial activity, particularly against Gram-negative bacteria. researchgate.net For instance, the introduction of a cis-configured methyl group at C-4 was a key modification in the development of aztreonam. researchgate.net

A structure-activity relationship (SAR) study focused on varying the oxime and aminothiazole moieties of a dimethyl monobactam sulfonate scaffold led to the synthesis of new derivatives with potent activities against multidrug-resistant E. coli and K. pneumoniae strains. nih.gov

| Modification Site | Substituent Type | Impact on Activity | Reference |

| N-1 | Sulfonic Acid Group | Essential for β-lactam ring activation and Gram-negative activity. | semanticscholar.org |

| C-3 | Thiazole/Thiadiazole with Amidine | Improved antibacterial potency over reference drugs. | semanticscholar.org |

| C-4 | Methyl Group (cis-configured) | Enhanced antibacterial activity. | researchgate.net |

| Oxime/Aminothiazole | Small Cyclic Carboxylic Acids | Potent activity against ESBL and NDM-1 producing strains. | nih.gov |

Total Synthesis and Semisynthetic Routes for Ceftazidime-like Structures

Ceftazidime is a third-generation cephalosporin (B10832234) renowned for its activity against Pseudomonas aeruginosa. la.gov Its synthesis typically starts from a naturally derived precursor and involves several chemical modification steps.

The common starting material for the semisynthesis of many cephalosporins, including ceftazidime, is 7-aminocephalosporanic acid (7-ACA). frontiersin.orggoogle.compatsnap.com 7-ACA provides the core bicyclic structure of cephalosporins. patsnap.com

A general synthetic pathway to ceftazidime involves these key steps:

Modification at C-3 : The first step is to introduce the desired substituent at the C-3 position of the cephem nucleus. For ceftazidime, this involves displacing the acetoxy group of 7-ACA with pyridine (B92270) to form the key intermediate 7-amino-3-(1-picolyl)-cephem acid (7-APCA). google.comgoogle.com This reaction often requires silylation to protect the amino and carboxyl groups of 7-ACA, followed by a reaction with trimethylsilyl (B98337) iodide (TMSI) and then pyridine. google.comgoogle.com

Acylation at C-7 : The 7-amino group of the 7-APCA intermediate is then acylated with the appropriate side chain. The ceftazidime side chain is (Z)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropoxyimino)acetyl. researchgate.net This is often introduced using an activated form of the side-chain acid, such as a thioester, to facilitate the amide bond formation. researchgate.netresearchgate.net

Deprotection and Isolation : The final step involves removing any protecting groups (like tert-butyl esters used on the side chain) and isolating the final product, often as a salt like ceftazidime pentahydrate. google.comgoogleapis.com

Optimizing the synthesis of ceftazidime is crucial for industrial production to ensure high yields and purity while minimizing costs. Research has focused on several areas:

Intermediate Purity : The purity of the 7-APCA intermediate is critical. Optimized crystallization methods for its hydrohalide salts have been developed to improve yield and reduce losses that occur during recrystallization. google.com

Reaction Conditions : The choice of solvent and base in the acylation step can significantly affect the yield. One study found that a modified procedure for synthesizing the activated thioester of the ceftazidime side chain resulted in a much higher yield (up to 92.4%) and was more environmentally friendly. researchgate.net

Impurity Control : A common impurity, ceftazidime methyl ester (Impurity H), can form via transesterification if methanol (B129727) is used as a solvent during the synthesis of the tert-butyl ester intermediate. google.com Process optimization involves using alternative solvents or synthetic routes, such as using an acid chloride reagent for the side-chain condensation, to keep this impurity below 0.1%. google.com

| Synthetic Step | Key Intermediate | Optimization Strategy | Outcome | Reference |

| C-3 Substitution | 7-APCA | Improved crystallization of hydrohalide salt. | Reduced yield loss. | google.com |

| C-7 Acylation | Activated Thioester | Modified procedure with optimized base/solvent. | Yield up to 92.4%, more eco-friendly. | researchgate.net |

| Final Product | Ceftazidime | Avoidance of methanol in ester synthesis. | Reduction of Impurity H to <0.1%. | google.com |

Rational Design Principles for Enhanced Antimicrobial Activity

Rational drug design uses the understanding of a drug's biological target to create more specific and potent compounds. researchgate.net For β-lactam antibiotics, this involves designing molecules that can effectively inhibit bacterial cell wall synthesis while evading resistance mechanisms like β-lactamase enzymes. researchgate.netbiorxiv.org

Key principles include:

Target Engagement : The fundamental mechanism for both monobactams and cephalosporins is the acylation of penicillin-binding proteins (PBPs), which disrupts cell wall synthesis. numberanalytics.comnih.gov Modifications are designed to enhance binding affinity to essential PBPs, like PBP3, which is a common target for aztreonam and ceftazidime. nih.govnih.gov

β-Lactamase Stability : A major driver of resistance is the production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring. nih.gov Monobactams are inherently stable against metallo-β-lactamases (MBLs), while cephalosporin side chains are modified to provide stability against serine-β-lactamases (SBLs). frontiersin.orgrsc.org For example, the oxime side chain in ceftazidime confers resistance to many β-lactamases. la.gov

Cellular Permeation : Especially for Gram-negative bacteria, the antibiotic must cross the outer membrane to reach its PBP targets. frontiersin.org One innovative strategy involves conjugating the antibiotic to a siderophore—a molecule bacteria use to acquire iron. nih.gov This "Trojan horse" approach tricks the bacteria into actively transporting the antibiotic into the cell. nih.gov

Structure-Activity Relationship (SAR) : Systematic modification of different parts of the molecule helps to build a comprehensive understanding of how structure relates to activity. researchgate.netnih.gov For monobactams, SAR studies have shown that small cyclic groups on the oxime side chain can lead to potent activity against highly resistant strains. nih.gov For cephalosporins, the R1 side chain is a major determinant of the antibacterial spectrum and cross-reactivity. mdpi.com

By applying these principles, scientists can design next-generation antibiotics with improved potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. researchgate.netbiorxiv.org

Design Strategies for Improved PBP Affinity

Penicillin-binding proteins (PBPs) are the primary targets of β-lactam antibiotics. nih.gov The antibacterial efficacy of these drugs is largely dependent on their ability to bind to and inhibit these enzymes, which are crucial for the synthesis of the bacterial cell wall. uni-goettingen.de Consequently, a central strategy in the design of new monobactam analogs is to enhance their affinity for PBPs.

One approach involves combining β-lactams with different PBP affinity profiles to inhibit a broader spectrum of these essential enzymes. nih.gov Structural modifications to the antibiotic molecule can significantly influence its binding affinity. For instance, the introduction of specific acyl side chains to β-lactam antibiotics has been shown to improve their antibacterial activity by increasing their affinity for PBPs. frontiersin.org

Computational methods, such as docking studies, play a vital role in predicting the binding of potential drug candidates to PBPs. nih.gov For example, research on the monobactam aztreonam has revealed that its affinity for P. aeruginosa PBP3 is due to interactions between its gem-dimethyl group and a hydrophobic aromatic wall in the protein. researchgate.net This molecular insight provides a basis for designing new analogs with optimized interactions.

A study focused on improving the permeation of monobactam derivatives through the bacterial outer membrane involved synthesizing analogs with modifications to the side chains of the triazole, the iron-chelating group, the aminothiazole, and the 4-position of the β-lactam core. nih.gov These modifications were assessed for their impact on antibacterial activity and PBP3 acylation rates, demonstrating the intricate relationship between chemical structure and target affinity. nih.gov

| Design Strategy | Rationale | Example/Finding |

| Combination Therapy | Inhibit a broader range of PBPs by using β-lactams with differing affinity profiles. nih.gov | Combining a β-lactam with high PBP affinity with another that preferentially binds to β-lactamases. nih.gov |

| Structural Modification | Enhance binding interactions with the PBP active site. frontiersin.org | Introduction of acyl side chains to increase PBP affinity. frontiersin.org |

| Computational Modeling | Predict and optimize binding interactions. nih.gov | Docking studies of 4-quinolone derivatives to predict PBP binding candidates. nih.gov |

| Siderophore Mimicry | Improve bacterial cell permeation to reach the PBP target. nih.gov | Modification of siderophore mimics in monobactam derivatives to enhance uptake. nih.gov |

Structural Modifications to Enhance Beta-Lactamase Stability

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. uni-goettingen.deresearchgate.net Therefore, a critical aspect of designing new monobactam analogs is to enhance their stability against these enzymes.

Monobactams, characterized by a single β-lactam ring, inherently exhibit greater resistance to some β-lactamases compared to their bicyclic counterparts. frontiersin.orgnumberanalytics.com For instance, aztreonam is stable against many plasmid-mediated β-lactamases. researchgate.net However, the emergence of new and more potent β-lactamases, including metallo-β-lactamases (MBLs), presents an ongoing challenge. numberanalytics.com

Structural modifications to the monobactam core are a key strategy to improve stability. Research has shown that fusing a second five-membered saturated ring to the β-lactam nucleus at the C3 and C4 positions can yield compounds with activity against class C β-lactamases. researchgate.net Similarly, introducing a 3,4-cis-configuration at the C4 position has been found to significantly enhance antibacterial activity against β-lactamase-producing strains. researchgate.net

| Modification Strategy | Effect on Stability | Targeted β-Lactamases |

| Fusion of a second ring | Increased stability and inhibitory activity. | Class C β-lactamases. researchgate.net |

| Substitution at C4 position | Enhanced activity against producing strains. researchgate.net | Various β-lactamases. |

| N1-sulfonyloxy substitution | Potent mechanism-based inhibition. | Class A β-lactamases. researchgate.net |

| Combination with inhibitors | Protection from enzymatic degradation. numberanalytics.com | Serine β-lactamases. frontiersin.org |

De Novo Design of Novel Chemical Scaffolds

De novo design represents a powerful approach to creating entirely new molecular structures that are not based on existing antibiotic scaffolds. nih.gov This strategy allows for the exploration of novel chemical space and the potential to circumvent existing resistance mechanisms. researchgate.net By breaking away from traditional bicyclic β-lactam structures, research into monocyclic β-lactam antibiotics challenges the conventional understanding of pharmacophores and drug design. researchgate.net

Computational tools are instrumental in de novo design, enabling the generation of virtual libraries of compounds that share a common core but have diverse properties. acs.org Programs like SPROUT have been used to design novel inhibitors for various enzymes by employing a fragment-based approach to create new scaffolds. chemrxiv.org This method allows for the design of molecules predicted to have a high binding affinity for their target. chemrxiv.org

An example of this approach is the design of novel biphenyl-based inhibitors targeting an allosteric site on bacterial DNA gyrase, a strategy aimed at overcoming fluoroquinolone resistance. chemrxiv.org The de novo design process can lead to the identification of synthetically accessible candidates with promising activity. chemrxiv.org

The synthesis of these novel scaffolds is a critical step. Organic synthesis provides the tools to construct these complex molecules and expand the diversity of naturally occurring scaffolds. nih.gov The development of new synthetic methodologies is therefore crucial for advancing de novo drug design. nih.gov

| Design Approach | Key Feature | Potential Advantage |

| Fragment-Based Design | Builds novel molecules from smaller chemical fragments. chemrxiv.org | Can generate diverse structures with predicted high binding affinity. chemrxiv.org |

| Generative Models | Creates libraries of compounds with a shared core. acs.org | Rapid exploration of focused chemical libraries for lead optimization. acs.org |

| Allosteric Site Targeting | Designs inhibitors for sites other than the active site. chemrxiv.org | Can overcome resistance mechanisms that alter the active site. chemrxiv.org |

| Synthetic Innovation | Development of new chemical reactions and strategies. nih.gov | Enables the construction of complex and novel molecular architectures. nih.gov |

Monobactams as Building Blocks in Organic Synthesis

Beyond their direct therapeutic applications, β-lactams, including monobactams, are valuable and versatile building blocks in organic synthesis. researchgate.net Their strained four-membered ring structure provides a unique chemical reactivity that can be harnessed to construct more complex and biologically active molecules. uni-goettingen.de The stereoselective synthesis of β-lactams is a topic of significant interest due to the distinct properties of different stereoisomers. rsc.org

The monocyclic β-lactam scaffold can be chemically modified to create a wide range of derivatives. rsc.org For instance, the ketene-imine cycloaddition reaction is a widely used method for preparing β-lactams. rsc.org The structural properties of monobactams enable their use as synthons for creating molecules such as aromatic amino acid derivatives, peptides, polyamines, and amino sugars. researchgate.net

Non-proteinogenic α,β-diamino acids, which form the structural backbone of the azetidinone "warhead" of monobactams, are themselves valuable building blocks for both natural product biosynthesis and the development of synthetic drugs. rsc.org The ability to synthesize these densely functionalized diamino acid building blocks provides significant utility in medicinal chemistry for constructing a variety of bioactive compounds. rsc.org

| Application in Synthesis | Type of Molecule Constructed | Key Synthetic Transformation |

| Peptide Synthesis | Peptides and peptidomimetics. | Ring-opening of the β-lactam. |

| Heterocycle Synthesis | Complex heterocyclic systems. | Utilizing the β-lactam as a reactive intermediate. |

| Synthesis of Natural Products | Amino sugars, polyamines. researchgate.net | Elaboration of the monobactam scaffold. researchgate.net |

| Combinatorial Chemistry | Libraries of diverse compounds. | Functionalization at various positions of the β-lactam ring. |

Interactions with Beta Lactamase Inhibitors Blis

Molecular Mechanisms of Beta-Lactamase Inhibition

The primary function of BLIs is to inactivate β-lactamases, thereby protecting the partner antibiotic from degradation. patsnap.com This inhibition can be achieved through several molecular mechanisms, broadly categorized as irreversible and reversible.

Suicide inhibition, or mechanism-based inactivation, is a form of irreversible inhibition where the enzyme converts a substrate analog into a reactive molecule that covalently binds to the active site. wikipedia.org Classical BLIs like clavulanic acid operate via this mechanism. wikipedia.org Avibactam (B1665839), a newer, non-β-lactam BLI, is often discussed in this context, though its mechanism is more accurately described as a unique, reversible covalent inhibition. asm.orgtaylorandfrancis.com

Unlike traditional suicide inhibitors that lead to permanent enzyme inactivation, avibactam forms a covalent bond with the serine residue in the β-lactamase active site through a process of carbamylation. researchgate.netnih.gov This reaction is reversible, as the avibactam molecule can be released intact, allowing it to inhibit other β-lactamase molecules. taylorandfrancis.commdpi.com This process of acylation and subsequent deacylation through reversible cyclization, rather than hydrolysis, distinguishes avibactam from classic suicide inhibitors. taylorandfrancis.com

The interaction between a BLI and a β-lactamase can be either reversible or irreversible, a key determinant of its clinical application and spectrum of activity.

Irreversible Inhibition: Irreversible inhibitors, such as clavulanic acid, sulbactam, and tazobactam, typically contain a β-lactam ring themselves. patsnap.com They act as "suicide inhibitors" by forming a stable, covalent acyl-enzyme intermediate with the active site serine of the β-lactamase. mdpi.comnih.gov This complex can then undergo further reactions that permanently inactivate the enzyme. wikipedia.org While effective against many Class A β-lactamases, these inhibitors are generally less effective against Class C and D enzymes. patsnap.com

Reversible Inhibition: Avibactam exemplifies a reversible covalent inhibitor. taylorandfrancis.com It forms a carbamoyl-enzyme complex that is more stable than the acyl-enzyme complexes formed by β-lactam antibiotics, but the reaction can reverse, regenerating the active inhibitor. asm.orgresearchgate.net This allows a single molecule of avibactam to inhibit multiple β-lactamase enzymes. taylorandfrancis.com Avibactam has a broader spectrum of activity than older BLIs, inhibiting Class A, Class C, and some Class D enzymes. asm.orgtaylorandfrancis.com

| Inhibitor Type | Example(s) | Binding Mechanism | Outcome for Enzyme |

| Irreversible (Suicide) | Clavulanic acid, Sulbactam, Tazobactam | Forms a stable, covalent acyl-enzyme intermediate that undergoes further reactions. mdpi.comnih.gov | Permanent inactivation. wikipedia.org |

| Reversible (Covalent) | Avibactam | Forms a covalent carbamoyl-enzyme complex that can reverse, releasing the intact inhibitor. asm.orgtaylorandfrancis.comresearchgate.net | Temporary inactivation; inhibitor is recycled. taylorandfrancis.com |

Structural Biology of Enzyme-Inhibitor Complexes

Understanding the three-dimensional structure of β-lactamase-inhibitor complexes is crucial for elucidating their mechanism of action and for the rational design of new, more potent inhibitors.

X-ray crystallography has been instrumental in visualizing the interactions between BLIs and β-lactamases at an atomic level. nih.gov High-resolution crystal structures of avibactam in complex with various β-lactamases, including class A (e.g., CTX-M-15, KPC-2), class C (e.g., AmpC), and class D (e.g., OXA-10, OXA-48) enzymes, have been determined. asm.orgresearchgate.netnih.gov These structures reveal that avibactam binds covalently to the catalytic serine residue (Ser70 in the standard Ambler numbering scheme) within the active site. researchgate.netasm.org

Spectroscopic techniques, such as fluorescence and ultraviolet-visible absorption spectra, can also provide insights into the binding events between β-lactamases and inhibitors. nih.gov These methods can be used to determine binding constants and to detect conformational changes in the enzyme upon inhibitor binding. nih.gov

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net These simulations complement static crystallographic data by providing a dynamic view of how an inhibitor interacts with the enzyme's active site. nih.gov MD simulations have been used to analyze the stability of enzyme-inhibitor complexes, identify key amino acid residues involved in binding, and explore the conformational changes that occur during the inhibition process. researchgate.netcell.com For instance, simulations have highlighted the importance of fluctuations in regions like the Omega loop for substrate and inhibitor binding. cell.com By calculating binding free energies, MD simulations can help predict the potency of novel inhibitor candidates. nih.gov

Synergistic Effects of Ceftazidime (B193861) Analogs with BLIs

The combination of a β-lactam antibiotic with a BLI is designed to produce a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual activities. The combination of ceftazidime with avibactam restores the activity of ceftazidime against many resistant Gram-negative bacteria. taylorandfrancis.comnih.gov

Recent studies have explored the synergistic effects of combining ceftazidime-avibactam with other antimicrobial agents to tackle particularly difficult-to-treat infections caused by carbapenem-resistant Klebsiella pneumoniae (KPC-Kp). The combination of ceftazidime/avibactam with meropenem has demonstrated remarkable synergistic activity against KPC-producing strains. nih.gov This combination not only restored susceptibility to both antibiotics but also showed a significant therapeutic effect in animal models and was effective in preventing the emergence of resistance. nih.gov

Similarly, combining ceftazidime-avibactam with other antibiotics like colistin, gentamicin, amikacin, and fosfomycin has shown synergistic or additive effects against carbapenem-resistant Klebsiella pneumoniae. nih.gov The highest rates of synergy were observed with the ceftazidime-avibactam-colistin combination. nih.gov Another important synergistic combination is ceftazidime-avibactam with aztreonam (B1666516), which has shown potent activity against metallo-β-lactamase (MBL)-producing Enterobacterales. als-journal.com

| Combination Therapy | Target Pathogen | Observed Effect |

| Ceftazidime/Avibactam + Meropenem | KPC-producing Klebsiella pneumoniae | Synergistic activity, restored susceptibility, prevention of resistance. nih.gov |

| Ceftazidime/Avibactam + Colistin | Carbapenem-resistant Klebsiella pneumoniae | High rate of synergistic effect. nih.gov |

| Ceftazidime/Avibactam + Aminoglycosides (Gentamicin, Amikacin) | Carbapenem-resistant Klebsiella pneumoniae | Some synergistic and indifferent results observed. nih.gov |

| Ceftazidime/Avibactam + Fosfomycin | Carbapenem-resistant Klebsiella pneumoniae | Synergistic effects observed. nih.gov |

| Ceftazidime/Avibactam + Aztreonam | Metallo-β-lactamase-producing Enterobacterales | Potent synergistic activity. als-journal.com |

Restoration of Activity Against Resistant Strains

The combination of ceftazidime with a novel non-β-lactam BLI, avibactam, significantly expands its spectrum of activity to include many bacteria that had become resistant. doctorabad.com Avibactam is capable of inactivating a wide range of β-lactamases, including Ambler class A (such as ESBLs and KPC), class C (AmpC), and some class D (OXA-48) enzymes. nih.govyoutube.com By inhibiting these enzymes, avibactam restores the antibacterial activity of ceftazidime, making the combination effective against many drug-resistant Enterobacterales and Pseudomonas aeruginosa strains. nih.govdoctorabad.com

The addition of avibactam to ceftazidime extends its effectiveness against pathogens producing ESBLs, AmpC, and some carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). doctorabad.com For instance, avibactam can significantly reduce the minimum inhibitory concentration (MIC) of ceftazidime against resistant strains. nih.gov This combination provides a critical therapeutic option for complicated infections, including intra-abdominal, urinary tract, and hospital-acquired pneumonia caused by these resistant Gram-negative bacteria. nih.gov However, the ceftazidime-avibactam combination is not active against bacteria that produce metallo-β-lactamases (MBLs) from Ambler class B. doctorabad.comnih.gov

Combination Strategies for Addressing Specific Resistance Mechanisms (e.g., MBLs)

Metallo-β-lactamases (MBLs) are a significant challenge as they can hydrolyze a broad range of β-lactam drugs, including carbapenems, and are not inhibited by currently available serine-β-lactamase inhibitors like avibactam. doctorabad.comnih.gov To address this, a novel strategy combines ceftazidime-avibactam with a monobactam, specifically aztreonam. nih.gov

Monobactams such as aztreonam are stable against hydrolysis by MBLs. nih.govmsdmanuals.com However, many MBL-producing organisms also produce other β-lactamases (e.g., ESBLs, AmpC, KPC) that can readily degrade aztreonam, rendering it ineffective when used alone. nih.gov The therapeutic strategy involves the concurrent administration of ceftazidime-avibactam and aztreonam. In this combination:

Ceftazidime-avibactam inhibits the class A, C, and D β-lactamases, thereby protecting aztreonam from degradation. nih.govfrancis-press.com

Aztreonam , now shielded by ceftazidime-avibactam, can effectively target and inhibit penicillin-binding proteins (PBPs) in the MBL-producing bacteria, leading to cell death. nih.govwikipedia.org

This combination has demonstrated synergistic activity in vitro against MBL-producing Enterobacterales and P. aeruginosa. nih.govconsensus.app Studies have shown that this triple combination can significantly reduce the MICs for MBL-producing isolates, restoring susceptibility and providing a viable treatment option for infections caused by these highly resistant pathogens. nih.govfrancis-press.com

Activity of β-Lactam/BLI Combinations Against β-Lactamase Classes

| Combination | Class A (e.g., ESBL, KPC) | Class B (MBLs) | Class C (e.g., AmpC) | Class D (e.g., OXA-48) |

|---|---|---|---|---|

| Ceftazidime-Avibactam | Active nih.gov | Not Active nih.gov | Active nih.gov | Active against some (e.g., OXA-48) nih.gov |

| Aztreonam | Not stable | Stable msdmanuals.com | Not stable | Not stable |

| Ceftazidime-Avibactam + Aztreonam | Active nih.gov | Active nih.gov | Active nih.gov | Active nih.gov |

Advanced Methodologies for Mechanistic Elucidation and Structural Characterization

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, Circular Dichroism)

Spectroscopic methods are indispensable for the structural characterization of ceftazidime (B193861) and for probing its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been employed to study the structural integrity of ceftazidime and its conformational changes upon binding to target proteins. For instance, Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy has been used to investigate conformational changes in β-lactamases, such as the D179Y variant of KPC-2, which can lead to ceftazidime resistance. asm.org These studies reveal that structural disorder in regions like the Ω loop of the enzyme can impact substrate binding and hydrolysis. asm.org NMR has also been utilized to characterize the structure of ceftazidime in different formulations, such as when combined with cyclodextrins. researchgate.net

Mass Spectrometry (MS) , particularly in tandem with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and specific quantification of ceftazidime in biological fluids. nih.govtandfonline.com This technique is crucial for pharmacokinetic studies. Furthermore, electrospray ionization mass spectrometry (ESI-MS) has been instrumental in elucidating the fragmentation pathways of ceftazidime and other cephalosporins, which aids in the identification of metabolites and degradation products. researchgate.neticm.edu.pl High-performance liquid chromatography-mass spectrometry (HPLC-MS) studies have successfully identified various degradation products of ceftazidime under different temperature conditions. researchgate.net ESI-MS can also be used to assess the stability of the acyl-enzyme complexes formed between ceftazidime and β-lactamases. nih.gov

Circular Dichroism (CD) Spectroscopy is a valuable technique for studying the stereochemistry and conformational properties of chiral molecules like β-lactam antibiotics. benthamdirect.comingentaconnect.com The CD spectra of cephalosporins are sensitive to the configuration at the bridgehead atom and the conformation of the fused ring system. benthamdirect.comingentaconnect.com This technique can be used to measure the rates of enzymatic hydrolysis of β-lactam antibiotics, as the hydrolyzed products are often CD inactive or exhibit significantly different CD spectra. nih.gov This allows for the determination of steady-state enzyme kinetic constants. nih.gov CD spectroscopy has also been used to investigate the binding of ceftazidime to serum albumin, revealing conformational changes in the protein upon complex formation. researchgate.net

Table 1: Applications of Spectroscopic Techniques in the Study of Ceftazidime

| Spectroscopic Technique | Application | Key Findings |

|---|---|---|

| NMR Spectroscopy | Structural characterization, conformational analysis of enzyme-drug complexes. asm.orgresearchgate.net | Revealed partial disorder in a ceftazidime-resistant β-lactamase variant. asm.org |

| Mass Spectrometry | Quantification in biological matrices, identification of degradation pathways. nih.govtandfonline.comresearchgate.net | Elucidated the fragmentation patterns of ceftazidime. icm.edu.pl |

| Circular Dichroism | Stereochemical analysis, measurement of enzymatic hydrolysis rates. benthamdirect.comnih.gov | Unhydrolyzed β-lactam antibiotics show high molar ellipticities, which change upon hydrolysis. nih.gov |

Computational Chemistry and Molecular Modeling

Computational approaches provide a detailed atomistic view of the interactions between ceftazidime and its molecular targets, complementing experimental data.

Molecular docking is a computational technique used to predict the binding orientation of a ligand (ceftazidime) to its receptor (e.g., a β-lactamase or PBP). researchgate.netresearchgate.net Docking studies have been employed to identify the key amino acid residues involved in the binding of ceftazidime to the active site of various β-lactamases, such as BlaOXA-1. researchgate.net These studies can reveal the hydrogen bonding network and other non-covalent interactions that stabilize the drug-enzyme complex. researchgate.net For example, docking simulations have shown interactions between ceftazidime and residues like Asn152 and Gly320 in the AmpC β-lactamase. docking.org

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the ceftazidime-enzyme complex over time. researchgate.net These simulations provide insights into the conformational flexibility of both the drug and the protein, as well as the stability of their interactions. researchgate.netrsc.org MD simulations have been used to investigate the structural changes in β-lactamases, such as CMY-2 and CMY-185, upon binding to ceftazidime, highlighting differences in their dynamic behavior that may contribute to varying levels of resistance. researchgate.net Constant pH molecular dynamics simulations have also been utilized to determine the likely protonation states of key catalytic residues in the enzyme's active site, which is crucial for understanding the reaction mechanism. nih.govchemrxiv.org

Quantum mechanical (QM) calculations, often in combination with molecular mechanics (QM/MM), are employed to investigate the electronic details of the chemical reactions involved in the hydrolysis of ceftazidime by β-lactamases. nih.gov These calculations can elucidate the reaction mechanism, identify transition states, and determine the energy barriers associated with different steps in the catalytic process. nih.govchemrxiv.org For instance, QM/MM simulations have been used to study the deacylation step of ceftazidime hydrolysis by AmpC β-lactamase, revealing the role of specific residues like Tyr150 as the catalytic base. nih.govchemrxiv.org These studies can also explain how mutations, such as deletions in the enzyme, can enhance the rate of ceftazidime breakdown by altering the stability of reaction intermediates. nih.gov

Table 2: Computational Approaches for Studying Ceftazidime Interactions

| Computational Method | Application | Key Insights |

|---|---|---|

| Ligand Docking | Prediction of binding modes and key interactions. researchgate.netresearchgate.net | Identified specific hydrogen bonds between ceftazidime and active site residues of β-lactamases. researchgate.netdocking.org |

| Molecular Dynamics | Analysis of conformational changes and binding stability. researchgate.netrsc.org | Revealed differences in the dynamic behavior of wild-type and mutant enzymes complexed with ceftazidime. researchgate.net |

| Quantum Mechanics | Elucidation of reaction mechanisms and energy barriers. nih.govchemrxiv.org | Determined the role of specific amino acid residues in the catalytic hydrolysis of ceftazidime. nih.govchemrxiv.org |

Biochemical Assays for Enzyme Kinetics and Binding Studies

Biochemical assays are fundamental for quantifying the interaction of ceftazidime with its target enzymes and for determining its efficacy.

Penicillin-binding protein (PBP) competition assays are used to determine the affinity of ceftazidime for its primary targets, the PBPs, which are essential for bacterial cell wall synthesis. nih.gov In these assays, bacterial membranes containing PBPs are incubated with varying concentrations of ceftazidime before the addition of a labeled penicillin, such as Bocillin FL (a fluorescent derivative). nih.gov The ability of ceftazidime to compete with the labeled penicillin for binding to the PBPs is then quantified, typically by gel electrophoresis and fluorescence detection. nih.gov The concentration of ceftazidime required to inhibit 50% of the binding of the labeled penicillin (the IC_50 value) is a measure of its affinity for each PBP. nih.gov These assays have shown that ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, which is consistent with its morphological effect of causing filamentation. nih.gov In contrast, in Staphylococcus aureus, ceftazidime exhibits high affinity for PBP-1 and PBP-2. nih.gov

Table 3: PBP Affinity of Ceftazidime in Different Bacterial Species

| Bacterial Species | Primary PBP Targets | IC_50 (µg/ml) for PBP-3 |

|---|---|---|

| Escherichia coli K12 | PBP-3, PBP-1a, PBP-1bs nih.gov | 0.1 nih.gov |

| Pseudomonas aeruginosa | PBP-3, PBP-1a, PBP-1bs nih.gov | 0.5 nih.gov |

| Staphylococcus aureus | PBP-1, PBP-2 nih.gov | >100 nih.gov |

Enzyme Hydrolysis Assays

Enzyme hydrolysis assays are fundamental in characterizing the interaction between β-lactam antibiotics like ceftazidime and the β-lactamase enzymes that confer resistance. These assays measure the rate at which the β-lactam ring of the antibiotic is cleaved and inactivated by the enzyme. Kinetic parameters such as Km (Michaelis constant), kcat (turnover number), and the catalytic efficiency (kcat/Km) are determined to quantify the enzyme's effectiveness against the antibiotic.

For instance, studies on TEM-1 β-lactamase and its mutants reveal that while TEM-1 itself has low catalytic efficiency for ceftazidime, specific mutations can significantly alter its activity. The E104K substitution, for example, increases the kcat/Km for ceftazidime by approximately 40-fold compared to the wild-type TEM-1 enzyme. researchgate.net Similarly, the extended-spectrum β-lactamase (ESBL) CTX-M-15 is noted for its measurable catalytic efficiency against ceftazidime, a trait not common among many CTX-M-type enzymes. nih.gov This enhanced activity is attributed to a single amino acid substitution (Asp-240 to Gly) which gives CTX-M-15 a higher affinity for ceftazidime (lower Km) compared to the closely related CTX-M-3. nih.gov

Research on Class D β-lactamases, such as OXA-163 and OXA-427, has also demonstrated their ability to hydrolyze ceftazidime. proquest.com Kinetic studies are crucial in these cases to understand not only the hydrolysis rates but also the interactions with β-lactamase inhibitors like avibactam (B1665839). proquest.com Furthermore, mutations in Class A KPC carbapenemases, such as the D179Y substitution in KPC-33, can lead to a significant reduction in the KM for ceftazidime, indicating a higher affinity, although with a reduced turnover rate (kcat). nih.gov This suggests a mechanism where the enzyme "traps" the antibiotic rather than rapidly hydrolyzing it. nih.gov

Kinetic Parameters of β-Lactamase Variants for Ceftazidime Hydrolysis

| Enzyme Variant | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

|---|---|---|---|---|

| TEM-1 E104K | ~300 | ~0.3 | Not specified | researchgate.net |

| KPC-2 | >400 | >0.4 | 1,000 | nih.gov |

| KPC-33 (D179Y) | 14 | 0.015 | Not specified | nih.gov |

Omics Approaches for Global Bacterial Responses

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a global view of the bacterial response to antibiotic stress. When bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae are exposed to ceftazidime, significant changes in their gene expression profiles are observed.

In P. aeruginosa, transcriptomic analysis has revealed heterogeneous responses among different clinical isolates. asm.org However, some common themes emerge, such as the upregulation of genes associated with antibiotic resistance. For example, upon ceftazidime exposure, upregulation of the beta-lactamase ampC gene is a common finding. asm.org In a study of Burkholderia pseudomallei biofilms, RNA-sequencing showed that transient ceftazidime tolerance was associated with significant changes in the expression of 651 genes. nih.gov Notably, genes involved in nitrosative stress response, Fe-S homeostasis, and nitrate (B79036) respiration were highly expressed. nih.gov

Integrated transcriptomic and metabolomic studies in K. pneumoniae treated with ceftazidime/avibactam showed time-dependent perturbations in the transcriptome. acs.orgnih.gov The most dramatic changes occurred after 6 hours of exposure, with 909 genes being upregulated and 858 downregulated. acs.org These differentially expressed genes were mapped to pathways related to cell envelope biogenesis, central carbon metabolism, and fatty acid biosynthesis. acs.orgnih.gov

Key Gene Expression Changes in Bacteria Exposed to Ceftazidime

| Bacterium | Condition | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Source |

|---|---|---|---|---|

| P. aeruginosa | Ceftazidime treatment | ampC, mexA, mexB | Not specified | asm.org |

| B. pseudomallei (biofilm) | Ceftazidime tolerance | Nitrosative stress response, Fe-S homeostasis, nitrate respiration | Not specified | nih.gov |

| K. pneumoniae | Ceftazidime/avibactam (6h) | 909 genes (various pathways) | 858 genes (various pathways) | acs.org |

Metabolomics complements transcriptomics by providing a snapshot of the small-molecule metabolites present in a bacterial cell, offering insights into the functional consequences of gene expression changes. Exposure to ceftazidime induces significant metabolic perturbations in bacteria.

In Escherichia coli, ceftazidime treatment was shown to disrupt several metabolic pathways, including glutathione (B108866) metabolism, pantothenate and CoA biosynthesis, and purine (B94841) and pyrimidine (B1678525) metabolism. frontiersin.org This disruption is linked to an increase in reactive oxygen species (ROS), suggesting that ceftazidime induces oxidative stress. frontiersin.org Specifically, ceftazidime treatment led to a 152 ± 7% increase in ROS levels. frontiersin.org

A study on ceftazidime-resistant Vibrio alginolyticus identified a distinct metabolic profile characterized by inefficient respiration and pyruvate (B1213749) cycle, alongside increased fatty acid biosynthesis. nih.govdovepress.com Analysis of ceftazidime-susceptible and -resistant strains revealed 69 differentially abundant metabolites, primarily carbohydrates, amino acids, nucleotides, and lipids. dovepress.com

Integrated "omics" approaches in K. pneumoniae treated with ceftazidime/avibactam revealed significant, time-dependent metabolic changes. acs.orgnih.gov After 6 hours of treatment, 558 metabolites were perturbed, with a notable reduction in lipids essential for outer membrane biogenesis and disruptions in peptidoglycan and lipopolysaccharide biosynthetic pathways. acs.orgnih.gov Central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid cycle, was also substantially inhibited. acs.orgnih.gov

Metabolic Perturbations in Bacteria Exposed to Ceftazidime

| Bacterium | Condition | Affected Metabolic Pathways | Key Observations | Source |

|---|---|---|---|---|

| E. coli | Ceftazidime treatment | Glutathione metabolism, pantothenate and CoA biosynthesis, purine/pyrimidine metabolism | 152 ± 7% increase in ROS | frontiersin.org |

| V. alginolyticus (resistant) | Ceftazidime resistance | Pyruvate cycle, fatty acid biosynthesis | Inefficient respiration and pyruvate cycle | nih.govdovepress.com |

| K. pneumoniae | Ceftazidime/avibactam (6h) | Lipid metabolism, peptidoglycan biosynthesis, central carbon metabolism | 558 perturbed metabolites | acs.orgnih.gov |

Proteomics allows for the large-scale study of proteins, their expression levels, and post-translational modifications, providing a direct link between the genome and the cellular phenotype. When P. aeruginosa is exposed to sub-inhibitory concentrations of ceftazidime, significant changes in its proteome occur.

In one study, exposure of P. aeruginosa to ceftazidime resulted in changes to approximately 10% of its proteome. nih.gov A total of 1039 proteins were identified, with 71 proteins being up-regulated and 106 down-regulated. nih.govresearchgate.netnih.gov A key finding was the up-regulation of the β-lactamase AmpC and the down-regulation of the porin OprD, both well-established mechanisms of β-lactam resistance. nih.govresearchgate.netnih.gov The study also noted the down-regulation of proteins related to biofilm formation, such as TssC1 and Hcp1. nih.govresearchgate.net These findings were confirmed at the transcriptional level using qRT-PCR. nih.govresearchgate.net

Multi-omics profiling of P. aeruginosa clinical isolates has further highlighted the complexity and heterogeneity of the proteomic response to ceftazidime. asm.orgresearchgate.net While few proteins were commonly regulated across different strains, the upregulation of MexA and MexB, components of an efflux pump, was observed in some strains upon treatment. asm.org This indicates that both enzymatic degradation and active efflux contribute to the proteomic response to ceftazidime.

Differentially Expressed Proteins in P. aeruginosa Exposed to Ceftazidime

| Protein | Change in Expression | Function | Source |

|---|---|---|---|

| AmpC | Up-regulated | β-lactamase (antibiotic degradation) | nih.govresearchgate.netnih.gov |

| OprD | Down-regulated | Porin (antibiotic entry) | nih.govresearchgate.netnih.gov |

| MexA | Up-regulated | Efflux pump component | asm.orgnih.gov |

| MexB | Up-regulated | Efflux pump component | asm.orgnih.gov |

| TssC1 | Down-regulated | Biofilm formation | nih.govresearchgate.net |

| Hcp1 | Down-regulated | Biofilm formation | nih.govresearchgate.net |

Genetic Engineering and Mutagenesis for Studying Resistance Mechanisms

Genetic engineering and mutagenesis are powerful tools for dissecting the specific molecular mechanisms of antibiotic resistance. By introducing specific mutations into bacterial genomes and observing the resulting changes in antibiotic susceptibility, researchers can establish causal links between genetic changes and resistance phenotypes.

Studies on P. aeruginosa have shown that ceftazidime resistance is often multigenic and complex. griffith.edu.au Experimentally evolved ceftazidime-resistant mutants frequently acquire mutations in genes such as dacB (encoding penicillin-binding protein 4, PBP4) and mpl, which are involved in the regulation of AmpC β-lactamase production. griffith.edu.au Other commonly mutated genes include those that regulate the MexAB-OprM efflux pump, such as nalC, nalD, and mexR. griffith.edu.au Using CRISPR-Cas9 genome editing, researchers have confirmed that mutations in dacB and ampD directly affect ceftazidime resistance. nih.gov

Codon-based mutagenesis has been employed to generate novel ceftazidime-resistance β-lactamases from the TEM-1 enzyme. oup.com This technique allowed for the creation of a triple mutant (R164H:E240K:R241A) that exhibited a 333-fold higher resistance to ceftazidime compared to the wild-type enzyme. oup.com Similarly, DNA shuffling has been used to generate a derivative of TEM-1 with three amino acid substitutions (Glu104Lys, Ser268Gly, and Asn276Asp) that confers clinically significant resistance to ceftazidime. nih.gov These studies demonstrate how specific amino acid changes can dramatically enhance an enzyme's ability to inactivate ceftazidime.

Mutations Conferring Ceftazidime Resistance

| Gene | Function of Gene Product | Effect of Mutation | Source |

|---|---|---|---|

| dacB | Penicillin-Binding Protein 4 (PBP4) | Increased AmpC expression | griffith.edu.au |

| ampD | Enzyme in peptidoglycan recycling | Increased AmpC expression | griffith.edu.au |

| mexR, nalC, nalD | Regulators of MexAB-OprM efflux pump | Overexpression of efflux pump | griffith.edu.au |

| TEM β-lactamase | β-lactamase | Enhanced ceftazidime hydrolysis | oup.comnih.gov |

Advanced Imaging Techniques (e.g., Cryo-EM for PBP-Antibiotic Complexes)

Advanced imaging techniques, particularly cryogenic electron microscopy (Cryo-EM), are providing unprecedented, near-atomic resolution views of the interactions between antibiotics and their molecular targets. While specific Cryo-EM studies focusing solely on ceftazidime-PBP complexes are not detailed in the provided search results, the principles and applications of these techniques are well-established for the broader class of β-lactam antibiotics.

Cryo-EM allows for the structural determination of large protein complexes in their near-native state, which is a significant advantage over traditional X-ray crystallography that requires protein crystallization. This is particularly useful for studying membrane-bound proteins like PBPs and their interactions with antibiotics within the cellular context.

The structural information gleaned from such techniques is invaluable for understanding the molecular basis of antibiotic action and resistance. For example, by visualizing how ceftazidime binds to the active site of a PBP, researchers can understand the specific interactions that lead to the inhibition of cell wall synthesis. Furthermore, comparing the structures of PBP-ceftazidime complexes from susceptible and resistant strains can reveal how mutations in the PBP prevent or alter antibiotic binding, thereby conferring resistance. This structural information is critical for the rational design of new antibiotics that can overcome existing resistance mechanisms.

Computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) simulations, complement these imaging techniques by providing dynamic insights into the enzymatic reactions. For instance, simulations have been used to investigate the enhanced hydrolysis of ceftazidime by variants of the AmpC β-lactamase, revealing how specific deletions can alter the active site to better accommodate and break down the antibiotic. chemrxiv.orgnih.gov These simulations, often informed by crystal structures, can elucidate the reaction mechanisms at a level of detail that is not achievable by experimental methods alone. chemrxiv.orgnih.gov

Q & A

Q. What experimental design considerations are critical for assessing Ceftazidime-Avibactam susceptibility in Gram-negative pathogens?

To evaluate susceptibility, researchers should adhere to standardized protocols such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Key steps include: